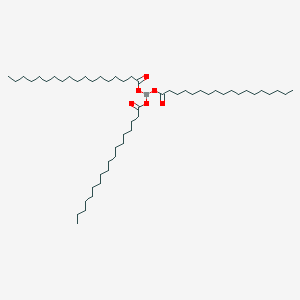
Di(octadecanoyloxy)alumanyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium stearate is a white, wax-like powder that belongs to the class of metallic soaps. It is formed by the reaction of stearic acid with aluminium salts. This compound is known for its excellent water repellence, gelling, and thickening properties. It is widely used in various industries, including cosmetics, pharmaceuticals, plastics, and paints, due to its versatility and beneficial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium stearate is typically synthesized through the precipitation method. This involves the reaction of stearic acid with aluminium isopropoxide in anhydrous pyridine. The reaction induces the precipitation of the pyridine complex, which is then removed under vacuum to yield aluminium stearate .
Industrial Production Methods: In industrial settings, aluminium stearate is produced by reacting stearic acid with aluminium chloride or aluminium sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 78 to 87°C, to prevent the precipitation of alkali stearate. The resulting product is then filtered, washed, and dried to obtain pure aluminium stearate .
Chemical Reactions Analysis
Types of Reactions: Aluminium stearate undergoes various chemical reactions, including:
Oxidation: Aluminium stearate can undergo oxidation, especially when exposed to air and moisture.
Hydrolysis: In the presence of water, aluminium stearate can hydrolyze to form stearic acid and aluminium hydroxide.
Thermal Decomposition: Upon heating, aluminium stearate decomposes to form aluminium oxide and stearic acid
Common Reagents and Conditions:
Oxidation: Requires exposure to air and moisture.
Hydrolysis: Requires the presence of water.
Thermal Decomposition: Requires heating to high temperatures.
Major Products Formed:
Oxidation: Aluminium oxide and stearic acid.
Hydrolysis: Stearic acid and aluminium hydroxide.
Thermal Decomposition: Aluminium oxide and stearic acid
Scientific Research Applications
Aluminium stearate has a wide range of applications in scientific research and industry:
Mechanism of Action
Aluminium stearate is often compared with other metallic stearates, such as:
- Calcium stearate
- Magnesium stearate
- Zinc stearate
Uniqueness:
- Water Repellence: Aluminium stearate exhibits superior water repellence compared to other metallic stearates.
- Gelling Properties: It has excellent gelling and thickening properties, making it highly valuable in various industrial applications .
Comparison with Similar Compounds
- Calcium stearate: Used as a stabilizer and lubricant in plastics.
- Magnesium stearate: Commonly used as a lubricant in pharmaceutical tablets.
- Zinc stearate: Utilized as a release agent and lubricant in the rubber and plastics industries .
Aluminium stearate’s unique properties and wide range of applications make it an indispensable compound in many fields.
Properties
Molecular Formula |
C54H105AlO6 |
|---|---|
Molecular Weight |
877.4 g/mol |
IUPAC Name |
di(octadecanoyloxy)alumanyl octadecanoate |
InChI |
InChI=1S/3C18H36O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI Key |
CEGOLXSVJUTHNZ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)
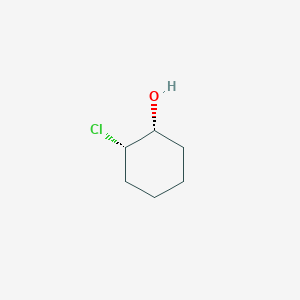
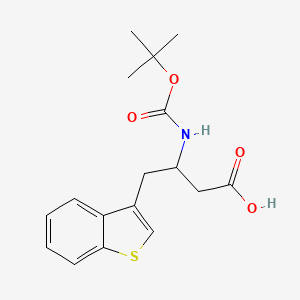
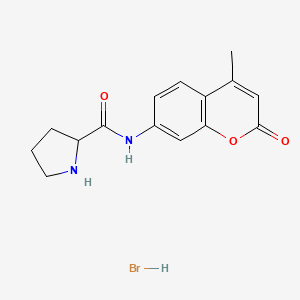
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
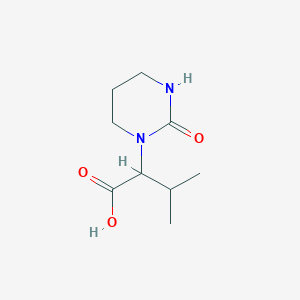

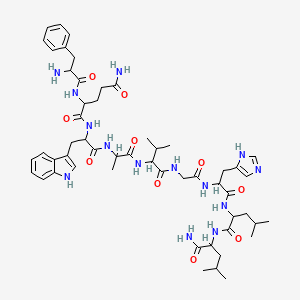
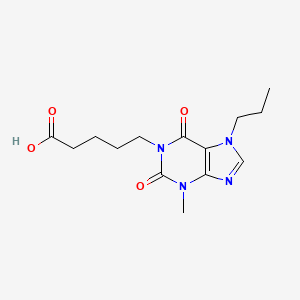
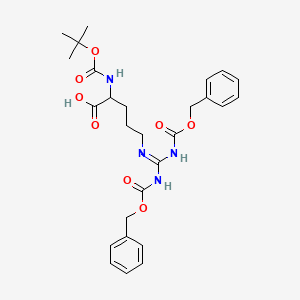
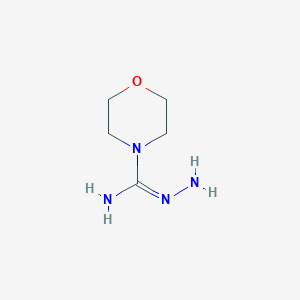
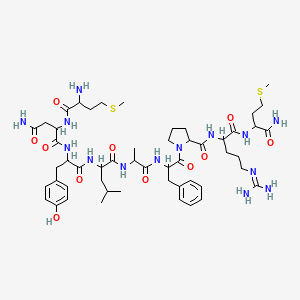
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
